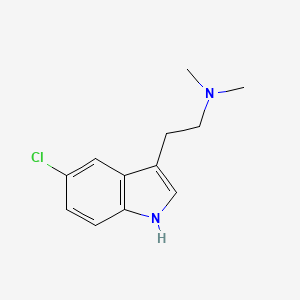

5-Chloro-N,N-dimethyltryptamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXATUVRMTAHHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376408 | |

| Record name | 5-Chloro-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22120-32-7 | |

| Record name | 5-Chloro-N,N-dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62WYB8S7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 5 Chloro N,n Dimethyltryptamine

Historical and Contemporary Synthetic Pathways for Tryptamine (B22526) Core Structures

The construction of the fundamental tryptamine skeleton is a prerequisite for the synthesis of 5-Chloro-N,N-dimethyltryptamine. Over the years, both chemical and biological methods have been developed to create this versatile scaffold.

Chemical Synthesis Approaches for N,N-Dimethyltryptamine Scaffolds

The creation of the N,N-dimethyltryptamine (DMT) core has traditionally relied on robust and well-established organic chemistry reactions. One of the classic methods is the Fischer indole (B1671886) synthesis , which can be adapted to produce a variety of tryptamine analogs. More recently, this reaction has been integrated into continuous flow systems, which allow for rapid, clean, and scalable synthesis with the use of greener solvents. frontiersin.orgnih.govwikipedia.org This modern approach not only improves efficiency but also facilitates in-line extraction and purification of the target compounds. frontiersin.org

Another prevalent method is the reductive amination of tryptamine. This process typically involves reacting tryptamine with an aqueous solution of formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride, to yield N,N-dimethyltryptamine. nih.govnih.govnih.gov The reaction conditions, including the stoichiometry of the reagents, can be adjusted to control the formation of byproducts. nih.gov For instance, studies have shown that using sodium borohydride (B1222165) instead of sodium cyanoborohydride can lead to the formation of tetrahydro-β-carboline as the main product instead of the desired DMT. nih.govnih.gov

A summary of common byproducts in the reductive amination synthesis of DMT is presented below.

| Compound Name | Abbreviation | Potential Origin |

| N-methyltryptamine | NMT | Incomplete methylation of tryptamine. |

| 2-methyltetrahydro-β-carboline | 2-Me-THBC | Cyclization byproduct. |

| Tetrahydro-β-carboline | THBC | Cyclization byproduct, favored with certain reducing agents. |

| N-methyl-N-cyanomethyltryptamine | MCMT | Reaction with cyanoborohydride impurities or side reactions. |

| This table is generated based on findings from studies on DMT synthesis by reductive amination. nih.gov |

Biocatalytic and Bioproduction Strategies for Tryptamine Analogs

In contrast to multi-step chemical syntheses, biocatalytic routes offer an elegant and environmentally friendly alternative for producing tryptamine analogs. nih.gov These methods leverage the specificity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. cdnsciencepub.com

A key enzyme in this field is L-tryptophan (B1681604) decarboxylase (TDC) , which naturally converts L-tryptophan into tryptamine in a single step. lookchem.combath.ac.uksigmaaldrich.com Researchers have identified and engineered highly active and promiscuous TDCs, such as the one from the gut microbe Ruminococcus gnavus (RgnTDC). nih.govlookchem.comsigmaaldrich.com This enzyme can accommodate a wide variety of substituted tryptophan analogs, including those with modifications at the 4, 5, 6, and 7 positions of the indole ring, making it a powerful tool for generating diverse tryptamines. lookchem.combath.ac.uksigmaaldrich.com

This enzymatic approach can be combined with another enzyme, tryptophan synthase , in a two-step biocatalytic sequence. nih.govlookchem.com This strategy allows for the conversion of commercially available, pre-modified indoles into the corresponding tryptophan analogs, which are then decarboxylated by the promiscuous TDC. nih.gov This method provides an efficient and cost-effective route to a large library of tryptamine derivatives from simple indole starting materials. lookchem.comsigmaaldrich.com

Regioselective Halogenation Strategies for the Indole Ring System

Introducing a chlorine atom at the 5-position of the indole ring is a critical step in the synthesis of this compound. The high reactivity of the indole ring, particularly at the C3 position, makes regioselective halogenation a significant chemical challenge. nih.gov

Specific Methods for 5-Chlorination of Indole Derivatives

Achieving selective chlorination at the C5 position often requires strategic manipulation of the indole core. One patented method involves a multi-step process starting from indoline (B122111). The indoline is first protected by acylation, followed by reaction with chlorine in the presence of water and a basic agent to form 5-chloro-1-acyl-indoline. Subsequent saponification and dehydrogenation yield the desired 5-chloro-indole. rsc.org

Enzymatic halogenation presents a highly regioselective alternative. Flavin-dependent halogenase (FDH) enzymes, such as RebH, can catalyze the chlorination of indole derivatives. researchgate.net While many halogenases preferentially act on the C3 position of the indole ring, enzyme engineering has been used to develop variants with altered substrate specificity and regioselectivity. wikipedia.org These engineered enzymes can efficiently halogenate various indole compounds that are poor substrates for the wild-type enzyme. wikipedia.org

Another approach to halogenation involves using an oxone-halide system. nih.gov However, the regioselectivity of this method is highly dependent on the protecting group on the indole nitrogen, with electron-withdrawing groups often directing halogenation to the C2 position. nih.gov

Exploration of 1-Hydroxytryptamine Intermediates in Synthesis

The use of 1-hydroxytryptamine intermediates in the synthesis of halogenated tryptamines like this compound is not a widely documented or common strategy in the reviewed scientific literature. The synthesis of related compounds, such as 5-hydroxytryptamine (serotonin), proceeds through the hydroxylation of L-tryptophan to form 5-hydroxytryptophan, catalyzed by the enzyme tryptophan hydroxylase. nih.govresearchgate.netnih.gov This intermediate is then decarboxylated to produce serotonin (B10506). researchgate.net While hydroxyl groups can be important in directing subsequent reactions, the specific role of a 1-hydroxy intermediate in the synthesis and halogenation of this target molecule is not established in the available sources.

Derivatization Strategies for N,N-Dimethylamine Side Chain Modifications

Modification of the N,N-dimethylamine side chain offers a route to further diversify the structure and properties of the parent compound. These strategies can involve demethylation or the introduction of different alkyl groups.

While not a synthetic method in the traditional sense, metabolic pathways can inform potential chemical transformations. The in-vivo metabolism of N,N-dimethyltryptamine involves enzymatic demethylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19) to yield N-methyltryptamine (NMT). frontiersin.orgresearchgate.net This points to the chemical possibility of selective demethylation. One reported chemical method involves the over-methylation of tryptamine to form a quaternary ammonium (B1175870) salt, which can then be dequaternized to yield the N,N-dimethylated product, suggesting that the terminal methyl groups are reactive. wikipedia.org

For N-alkylation, clean and efficient methods have been developed that use alcohols as the alkylating agents in the presence of an iridium catalyst. nih.govlookchem.combath.ac.uksigmaaldrich.com This "borrowing hydrogen" methodology allows for the formation of new carbon-nitrogen bonds and could be applied to a tryptamine or N-methyltryptamine core to introduce novel substituents on the side-chain amine.

A summary of potential side-chain modifications is provided below.

| Reaction Type | Reagents/Catalysts | Product Type |

| Demethylation | Cytochrome P450 enzymes (in vivo) | N-methyltryptamine (NMT) |

| N-Alkylation | Alcohols, Iridium catalyst | N-Alkyl or N,N-Dialkyl tryptamines |

| Dequaternization | Ethanolamine | N,N-dimethyltryptamine from a quaternary salt |

| This table summarizes potential derivatization strategies based on metabolic and chemical synthesis reports. nih.govresearchgate.netwikipedia.org |

Production of High-Purity Research-Grade Reference Standards

The availability of high-purity analytical reference standards is fundamental for the advancement of research and for ensuring accuracy in forensic applications. For this compound, the production of such standards involves meticulous synthesis, purification, and comprehensive analytical characterization to confirm identity, purity, and stability. These standards serve as the benchmark for qualitative and quantitative analysis in various scientific studies.

The synthesis of tryptamines and their derivatives often follows established chemical pathways, which can be adapted for this compound. A common approach is the Speeter and Anthony synthesis, which involves the reaction of an indole derivative with oxalyl chloride, followed by reaction with dimethylamine, and subsequent reduction of the resulting amide. For this compound, the starting material would be 5-chloroindole. A modified version of this synthesis was successfully used to produce high-purity N,N-dimethyltryptamine (DMT) for clinical trials, employing aluminum hydride for the reduction step to achieve a high yield of exceptionally pure product. nih.gov

Following the initial synthesis, rigorous purification is essential to remove impurities, residual solvents, and reaction byproducts. Techniques to achieve the high purity required for a reference standard (often ≥98% and up to >99.9%) include: caymanchem.comresearchgate.net

Crystallization: The synthesized free base is often converted into a salt, such as a hydrochloride or hemifumarate, to enhance stability and facilitate purification through recrystallization. researchgate.netresearchgate.net The choice of solvent is critical in this process. For instance, methods have been developed for purifying related compounds like 5-MeO-DMT by dissolving the crude material in a solvent such as methyl tert.-butyl ether (MTBE) at elevated temperatures and then cooling to precipitate the purified solid. google.com

Chromatography: Flash chromatography is a common technique used to separate the target compound from impurities. nih.gov However, care must be taken as the choice of solvents can sometimes lead to the formation of artifacts. researchgate.net

Sublimation: Sublimation under reduced pressure can also be used to purify the free base form of tryptamines. researchgate.net

Once purified, the candidate reference standard undergoes extensive analytical testing to confirm its chemical structure and assess its purity with a high degree of confidence. A suite of analytical methods is employed to provide orthogonal data, ensuring the material meets the stringent requirements for a research-grade standard. nih.gov

Detailed research findings for the closely related compound N,N-dimethyltryptamine, prepared as a high-purity hemifumarate salt for human clinical trials, demonstrated a purity of at least 99.9%. nih.govresearchgate.net The analytical regimen used to establish this purity is directly applicable to the certification of a this compound reference standard.

Table 1: Analytical Characterization of High-Purity Tryptamine Reference Standards

| Analytical Technique | Purpose | Typical Findings for a High-Purity Standard |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities. | A major peak corresponding to the target compound with minimal to no detectable impurity peaks. Purity typically ≥98%. caymanchem.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm molecular weight and fragmentation pattern, and to identify volatile impurities. | Mass spectrum consistent with the structure of this compound. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate and confirm the chemical structure. | Spectra match the expected chemical shifts and coupling constants for the molecule's protons and carbons. nih.gov |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess purity. | A sharp endothermic peak at a specific temperature, indicating high purity. researchgate.net |

| Thermogravimetric Analysis (TGA) | To analyze thermal stability and solvent/water content. | Shows weight loss at specific temperatures corresponding to desolvation or decomposition. nih.gov |

| Residual Solvent Analysis | To quantify any remaining solvents from the synthesis and purification process. | Solvent levels must be below the specification limits defined by regulatory standards (e.g., USP <467>). researchgate.net |

Commercially available analytical reference standards of this compound are typically sold as the hydrochloride salt, which is a crystalline solid. caymanchem.com The solubility of this standard has been determined in various solvents, which is critical information for its use in research settings. caymanchem.comglpbio.com

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Formal Name | 5-chloro-N,N-dimethyl-1H-indole-3-ethanamine, monohydrochloride | caymanchem.com |

| CAS Number | 1016-45-1 | caymanchem.com |

| Molecular Formula | C₁₂H₁₅ClN₂ • HCl | caymanchem.com |

| Formula Weight | 259.2 g/mol | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Formulation | A crystalline solid | caymanchem.com |

| Solubility (DMF) | 30 mg/mL | caymanchem.comglpbio.com |

| Solubility (DMSO) | 20 mg/mL | caymanchem.comglpbio.com |

| Solubility (Ethanol) | 30 mg/mL | caymanchem.comglpbio.com |

The meticulous production and characterization of high-purity this compound reference standards are indispensable for the integrity of scientific research and forensic analysis, providing a reliable basis for the identification and quantification of this compound. caymanchem.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 5-Bromo-DMT |

| This compound |

| 5-Fluoro-DMT |

| 5-MeO-DMT |

| Aluminum hydride |

| Dimethylamine |

| N,N-dimethyltryptamine (DMT) |

Receptor Pharmacology and Molecular Interactions of 5 Chloro N,n Dimethyltryptamine

Serotonin (B10506) Receptor Binding Profiles

The interaction of 5-Chloro-N,N-dimethyltryptamine with serotonin receptors has been characterized through radioligand binding assays, which determine the affinity of a compound for a specific receptor. This affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Affinity and Selectivity at 5-HT1A Receptors

Research indicates that 5-Cl-DMT possesses a notable affinity for the 5-HT1A receptor. A 2023 study by Kozell et al. determined the binding affinity (Ki) of 5-Cl-DMT at the human 5-HT1A receptor to be 113 nM. nih.gov This places it in the category of compounds with significant, though not exceptionally high, affinity for this receptor subtype. The study also highlighted that, as a class, 5-substituted tryptamines tend to exhibit high affinities for 5-HT1A receptors. nih.gov

Affinity and Selectivity at 5-HT2A Receptors

The 5-HT2A receptor is a key target for many psychedelic tryptamines. For 5-Cl-DMT, studies have shown a high affinity for this receptor. The Kozell et al. study reported a Ki value of 26.9 nM at the human 5-HT2A receptor, indicating a stronger binding affinity for this receptor compared to the 5-HT1A receptor. nih.gov This suggests a degree of selectivity for the 5-HT2A receptor over the 5-HT1A receptor. Most substituted tryptamines, with few exceptions, demonstrate affinities under one micromolar at the 5-HT2A receptor. nih.gov

Affinity and Selectivity at 5-HT2C Receptors

The affinity of 5-Cl-DMT for the 5-HT2C receptor is considerably lower than for the 5-HT2A and 5-HT1A subtypes. The Ki value for 5-Cl-DMT at the human 5-HT2C receptor was found to be 1,370 nM. nih.gov This indicates a much weaker interaction with the 5-HT2C receptor, suggesting significant selectivity for 5-HT2A and 5-HT1A receptors over this particular subtype. The lower affinity for 5-HT2C receptors appears to be a common characteristic among 5-substituted tryptamines. nih.gov

Interactions with Other 5-HT Receptor Subtypes (e.g., 5-HT1B, 5-HT1D, 5-HT7)

While specific binding data for this compound at other 5-HT receptor subtypes such as 5-HT1B, 5-HT1D, and 5-HT7 are not extensively detailed in the provided search results, the pharmacology of its parent compound, DMT, can offer some context. DMT itself binds to a wide array of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7, with varying affinities. nih.gov There is evidence that ligands can exhibit cross-activity between 5-HT1A and 5-HT7 receptors due to sequence homology. nih.gov However, without direct experimental data for 5-Cl-DMT, its specific affinity profile at these other receptor subtypes remains an area for further investigation.

Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| 5-HT1A | 113 nih.gov |

| 5-HT2A | 26.9 nih.gov |

Ligand-Receptor Functional Activity Assays

Functional assays are crucial for determining not just if a compound binds to a receptor, but whether that binding results in a cellular response (agonism), blocks the receptor's normal activity (antagonism), or has no effect. These studies often measure downstream signaling events following receptor activation.

In Vitro Receptor Activation Studies (e.g., [35S]GTPγS Binding, cAMP Modulation, Ca2+ Flux)

The functional activity of 5-Cl-DMT has been evaluated using assays that measure G-protein activation, a critical step in the signaling cascade of many serotonin receptors. One common method is the [35S]GTPγS binding assay, which quantifies the activation of G-proteins as a result of receptor agonism.

In the study by Kozell et al., 5-Cl-DMT was assessed for its functional potency (EC50) and efficacy (Emax) at human 5-HT1A, 5-HT2A, and 5-HT2C receptors using the [35S]GTPγS binding assay. nih.gov

These findings confirm that 5-Cl-DMT is not only binding to these receptors but is also activating them to produce a cellular response. wikipedia.orgnih.gov The compound's agonist activity at the 5-HT2A receptor is consistent with its ability to produce a head-twitch response in rodents, a behavioral model often used as a proxy for psychedelic effects. wikipedia.org While the search results mention cAMP modulation and Ca2+ flux as common in vitro assays for receptor activation, specific data for 5-Cl-DMT using these particular methods were not provided. nih.govnih.gov

Functional Activity of this compound at Serotonin Receptors

| Receptor Subtype | Potency (EC50) in nM | Efficacy (Emax) % |

|---|---|---|

| 5-HT1A | 122 nih.gov | 83.1 nih.gov |

| 5-HT2A | 40.5 nih.gov | 62.9 nih.gov |

Structure Activity Relationships Sar of 5 Chloro N,n Dimethyltryptamine and Analogs

Influence of the 5-Chloro Substituent on Receptor Binding and Functional Activity

The addition of a chlorine atom at the 5-position of the N,N-dimethyltryptamine (DMT) indole (B1671886) nucleus significantly modifies its pharmacological properties. 5-Cl-DMT is recognized as a serotonin (B10506) receptor agonist, exhibiting affinity for and activity at the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. nih.govwikipedia.org Research indicates that substitution at the 5-position of the tryptamine (B22526) scaffold generally leads to high affinity for the 5-HT₁ₐ receptor.

In comparative binding assays, the affinity (Ki) of 5-Cl-DMT for the 5-HT₁ₐ receptor was determined to be 134 nM, which is a higher affinity than that of the parent compound DMT (347 nM). nih.gov For the 5-HT₂C receptor, 5-Cl-DMT showed an affinity of 234 nM. nih.gov Functionally, 5-Cl-DMT acts as an agonist at these receptors and is known to produce the head-twitch response (HTR) in rodents, a behavioral model considered predictive of psychedelic potential in humans. nih.govwikipedia.org

One study reported that "5-chloro tryptamine" is a full agonist at the 5-HT₂ₐ receptor with a potency (EC₅₀) of 29.47 nM and a partial agonist at the 5-HT₂ₑ receptor with a potency of 11.40 nM. ugent.be Another study found a lower potency for 5-Cl-DMT at the 5-HT₂ₐ receptor, with an EC₅₀ of 310 nM. nih.gov Despite these variations, the data confirms that the 5-chloro substituent allows the molecule to retain potent activity at key serotonin receptors. The rank order of potency for DMT analogs at the 5-HT₂ₐ receptor was found to be 4-OH-DMT (69 nM) > 4-AcO-DMT (109 nM) > 5-Cl-DMT (310 nM) > DMT (540 nM). nih.gov

Role of N,N-Dimethyl Groups on the Ethylamine (B1201723) Side Chain in Pharmacological Profiles

The N,N-dimethyl configuration on the ethylamine side chain is a crucial feature for the pharmacological profile of tryptamines like 5-Cl-DMT. The N,N-dimethylation of the primary amine group has been shown to increase the molecule's ability to permeate cell membranes. nih.gov This enhanced membrane permeability is significant for targeting intracellular receptors, such as a specific pool of 5-HT₂ₐ receptors that are not located on the cell surface. nih.gov Computational simulations suggest that only N-methylated and N,N-dimethylated tryptamines are capable of efficiently entering the intracellular space to engage these receptors. nih.govacs.org

Compared to its parent compound DMT, other N,N-dialkylated tryptamines with larger alkyl groups, such as N,N-diethyltryptamine (DET) and N,N-dipropyltryptamine (DPT), show similar affinities for the 5-HT₂ₐ receptor. nih.gov For instance, the affinities (Ki) for the 5-HT₂ₐ receptor are 347 nM for DMT, 530 nM for DET, and 374 nM for DPT. nih.gov However, the increased steric bulk of the N-alkyl substituents can influence metabolism. The larger N-ethyl groups of DET, for example, provide protection against extensive metabolism by monoamine oxidase A (MAO-A), which renders DET orally active, unlike DMT which is rapidly broken down. wikipedia.orgnih.gov

The transition from a primary amine (tryptamine) to a tertiary amine (DMT) through the enzymatic action of indolethylamine-N-methyltransferase (INMT) is a key biosynthetic step. nih.gov This process, which adds two methyl groups to the nitrogen atom, is fundamental to the formation of endogenous DMT and its analogs. nih.govnih.gov

Positional Isomerism and Halogen Effects on Tryptamine Receptor Affinities and Efficacy

The position of substituents on the indole ring and the nature of the halogen atom are critical factors in determining the pharmacological activity of tryptamines. Shifting a substituent from one position to another can dramatically alter a compound's effects. For example, moving the methoxy (B1213986) group of 5-MeO-DMT to the 6-position (to create 6-MeO-DMT) has been suggested to eliminate psychedelic activity while possibly retaining antidepressant-like effects. nanobioletters.com This highlights the sensitivity of receptor interactions to the precise location of functional groups.

The type of halogen atom at the 5-position also has a profound impact on functional activity. Studies on the 5-halo-DMT series (5-F-DMT, 5-Cl-DMT, and 5-Br-DMT) have shown that the size of the halogen atom is a key determinant for producing a psychedelic-like head-twitch response (HTR) in mice. While the smaller halogenated analogs, 5-F-DMT and 5-Cl-DMT, induce robust HTRs, the larger 5-Br-DMT fails to produce this response at any tested dose. open-foundation.org This suggests a steric constraint within the receptor binding pocket. Similar trends are observed in other tryptamine series; for instance, 5-fluoro-DALT induces the HTR, whereas 5-bromo-DALT does not. wisc.edu

This effect is not limited to tryptamines. In the phenethylamine (B48288) class, 4-chloro-2,5-dimethoxyphenethylamine (2C-C) produces only partial substitution in drug discrimination studies with DMT, unlike other analogs such as 2C-D, 2C-E, and 2C-I which substitute fully. nih.gov This further illustrates the nuanced role that halogen substituents play in modulating ligand-receptor interactions and subsequent behavioral outcomes.

Computational and Predictive Models in SAR Analysis

Computational chemistry and predictive modeling have become invaluable tools for understanding the structure-activity relationships of tryptamines. Molecular docking studies have been employed to simulate the binding of hallucinogens like DMT to models of the 5-HT₂ₐ receptor. open-foundation.orgscholarsresearchlibrary.com These models help identify key amino acid residues within the receptor's binding site that interact with the ligand. For DMT, studies suggest that the protonated amine group may form a salt bridge with an aspartate residue (Asp-155), while other interactions with residues like Val-156, Asp-231, and Phe-234 also contribute to binding. scholarsresearchlibrary.com

Predictive models are also used to forecast the biological activity of novel compounds. For instance, the potential of 5-halo-DMT derivatives to be hallucinogenic was predicted based on ligand scores before being confirmed with in vivo HTR studies. open-foundation.org Furthermore, a significant positive correlation has been found between the efficacy of phenethylamine psychedelics at the Gq-protein signaling pathway of the 5-HT₂ₐ receptor and the magnitude of the HTR they produce. nih.gov This suggests that 5-HT₂ₐR-Gq efficacy can serve as a predictive marker for the psychedelic potential of a compound. nih.gov

Metabolic Pathways and Enzyme Interactions Preclinical Focus

In Vitro Metabolic Fate Investigations in Research Models

In vitro studies using various research models, such as human liver microsomes (HLM) and recombinant enzymes, are essential for predicting a compound's in vivo metabolic pathway. researchgate.net For tryptamines, these investigations reveal a complex series of biotransformations.

Phase I metabolism introduces or exposes functional groups on the parent molecule. For tryptamines like DMT, this primarily involves oxidation and demethylation.

Hydroxylation: The indole (B1671886) ring of tryptamines is susceptible to hydroxylation. In studies with DMT, incubation with recombinant CYP2D6 enzymes resulted in the formation of mono-, di-, and even tri-oxygenated metabolites. nih.govuantwerpen.be This suggests that a primary metabolic route for 5-Cl-DMT would be hydroxylation on the indole core, likely at positions C4, C6, or C7, to form various chloro-hydroxy-DMT products. Another identified metabolite for DMT is 6-hydroxy-DMT (6-OH-DMT). nih.gov

N-Demethylation: The removal of methyl groups from the terminal amine is another key Phase I pathway. This process would convert 5-Cl-DMT into its corresponding secondary amine, 5-chloro-N-methyltryptamine (5-Cl-NMT), and subsequently to the primary amine, 5-chlorotryptamine. For DMT, N-methyltryptamine (NMT) is a known metabolite. nih.gov

N-Oxidation: The tertiary amine of DMT can be oxidized to form DMT-N-oxide (DMT-NO), which is considered a major metabolite. nih.gov It is anticipated that 5-Cl-DMT would undergo similar N-oxidation.

Deamination: Oxidative deamination, primarily mediated by Monoamine Oxidase (MAO), converts the ethylamine (B1201723) side chain into an aldehyde intermediate. This unstable aldehyde is then rapidly oxidized to the corresponding carboxylic acid. For DMT, this pathway leads to the formation of indole-3-acetic acid (IAA). nih.gov For 5-Cl-DMT, this would result in 5-chloro-indole-3-acetic acid.

Interactive Table: Predicted Phase I Metabolites of 5-Chloro-N,N-dimethyltryptamine

| Precursor Compound | Metabolic Reaction | Predicted Metabolite |

| This compound | Hydroxylation | Chloro-hydroxy-N,N-dimethyltryptamine |

| This compound | N-Demethylation | 5-Chloro-N-methyltryptamine |

| 5-Chloro-N-methyltryptamine | N-Demethylation | 5-Chlorotryptamine |

| This compound | N-Oxidation | This compound-N-oxide |

| This compound | Oxidative Deamination | 5-Chloro-indole-3-acetic acid |

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. While specific studies on 5-Cl-DMT are lacking, the hydroxylated metabolites formed during Phase I are prime candidates for glucuronidation. For instance, the hydroxy-aryl metabolites of 5-Cl-DMT would be expected to form O-glucuronide conjugates. The metabolism of α-ethyltryptamine, another tryptamine (B22526) derivative, primarily involves hydroxylation to 6-hydroxy-αET, which is then excreted. wikipedia.org This highlights the importance of hydroxylation as a precursor step to potential conjugation and elimination.

Enzymatic Biotransformations by Key Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms, Monoamine Oxidase)

The biotransformation of tryptamines is orchestrated by a specific set of enzymes, primarily from the Cytochrome P450 (CYP) superfamily and Monoamine Oxidase (MAO).

Cytochrome P450 (CYP) Isoforms: In vitro studies have definitively identified CYP2D6 as a key enzyme in the metabolism of DMT and its analog 5-MeO-DMT. nih.govnih.gov DMT was rapidly metabolized by CYP2D6, while showing stability with other investigated CYP enzymes. nih.govuantwerpen.be This enzyme is responsible for the O-demethylation of 5-MeO-DMT to its active metabolite bufotenine (B1668041) and the hydroxylation of DMT. nih.govnih.gov Recent in vitro findings also suggest a role for CYP2C19 in DMT metabolism, albeit to a lesser extent than CYP2D6 and MAO-A. nih.gov Given these precedents, it is highly probable that CYP2D6 is the principal CYP isoform responsible for the oxidative metabolism (hydroxylation) of 5-Cl-DMT.

Monoamine Oxidase (MAO): MAO, particularly MAO-A, is the primary enzyme responsible for the inactivation of tryptamines through oxidative deamination. nih.govnih.gov Inhibition of MAO-A significantly reduces the clearance of DMT and 5-MeO-DMT, leading to increased exposure. nih.govnih.govnih.gov Therefore, MAO-A is expected to be a major pathway for the metabolic clearance of 5-Cl-DMT, converting it to 5-chloro-indole-3-acetaldehyde, which is then oxidized to 5-chloro-indole-3-acetic acid.

Interactive Table: Key Enzymes in Tryptamine Metabolism

| Enzyme Family | Specific Enzyme | Primary Metabolic Reaction | Relevance to 5-Cl-DMT (Inferred) |

| Cytochrome P450 | CYP2D6 | Indole Ring Hydroxylation | Expected to be the main enzyme for forming chloro-hydroxy metabolites. |

| Cytochrome P450 | CYP2C19 | Minor Oxidative Metabolism | May play a secondary role in the oxidative metabolism of 5-Cl-DMT. |

| Monoamine Oxidase | MAO-A | Oxidative Deamination | Expected to be a primary pathway for metabolic inactivation and clearance. |

Indoleamine 2,3-Dioxygenase (IDO1) Pathway and Tryptophan Metabolism Context

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway, which accounts for the majority of non-protein tryptophan metabolism. nih.govnih.gov

IDO1 is notable for its broad substrate specificity. While its primary endogenous substrate is L-tryptophan (B1681604), it can also catalyze the oxidative cleavage of the indole ring of other indole-bearing compounds, including tryptamine, serotonin (B10506), and melatonin. nih.gov This suggests that tryptamine derivatives like 5-Cl-DMT could potentially serve as substrates for IDO1. The interaction could lead to the formation of chlorinated kynurenine-like metabolites. Furthermore, various natural and synthetic compounds with indole or similar structures have been identified as inhibitors of IDO1. nih.gov Depending on its binding affinity, 5-Cl-DMT could act as a substrate, an inhibitor, or both, thereby influencing the metabolic flux of tryptophan.

By interacting with IDO1, 5-Cl-DMT could modulate the kynurenine pathway. This pathway produces several neuroactive metabolites, and its dysregulation is implicated in various pathological states. nih.govnih.gov

If 5-Cl-DMT acts as a substrate , it would be converted into a chlorinated analog of N-formylkynurenine, potentially leading to novel downstream metabolites with unknown biological activity.

If 5-Cl-DMT acts as an inhibitor of IDO1, it would decrease the catabolism of tryptophan down the kynurenine pathway. This would lead to reduced levels of kynurenine and its downstream products, such as the neurotoxic quinolinic acid, and could shunt tryptophan metabolism towards other pathways like serotonin synthesis. nih.govnih.gov The inhibition of IDO1 is a significant therapeutic target in oncology and neurodegenerative disorders, making the potential interaction of novel tryptamines with this enzyme an area of considerable research interest. nih.gov

Comparative Metabolic Studies with N,N-Dimethyltryptamine and Related Compounds

The metabolic fate of this compound (5-Cl-DMT) is not extensively documented in publicly available scientific literature. However, a comparative analysis with its close structural analogs, primarily N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), can provide significant insights into its probable metabolic pathways and interactions with key enzymes. The metabolism of these tryptamines is predominantly a two-pronged process involving oxidative deamination by monoamine oxidases (MAOs) and oxidation by cytochrome P450 (CYP) enzymes.

Monoamine Oxidase (MAO) Mediated Metabolism:

The primary route for the metabolism of endogenous and exogenous DMT is through oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A). dntb.gov.uanih.gov This enzymatic process leads to the formation of an unstable intermediate, which is then further metabolized to indole-3-acetic acid (IAA), the major metabolite of DMT. nih.gov Inhibition of MAO-A significantly increases the bioavailability and prolongs the action of DMT. dntb.gov.ua

Given the structural similarity, it is highly probable that 5-Cl-DMT is also a substrate for MAO-A. The presence of a chlorine atom at the 5-position of the indole ring may influence the rate of this metabolism. Halogenation can alter the electronic properties of the molecule, potentially affecting its affinity for the active site of MAO-A. However, without direct experimental data, the precise impact of the 5-chloro substitution on the rate of deamination remains speculative.

For 5-MeO-DMT, MAO-A is also the principal enzyme responsible for its inactivation through deamination. nih.govresearchgate.netnih.gov Inhibition of MAO-A leads to a significant increase in the systemic exposure to 5-MeO-DMT. nih.govnih.gov This underscores the critical role of MAO-A in the metabolism of 5-substituted tryptamines.

Cytochrome P450 (CYP) Mediated Metabolism:

In addition to MAO-A, cytochrome P450 enzymes, particularly CYP2D6, play a significant role in the metabolism of DMT and its analogs. nih.govnih.gov In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have demonstrated that DMT is rapidly metabolized by CYP2D6, leading to the formation of various oxygenated metabolites, including hydroxylated derivatives on the indole core. nih.gov

Considering these findings, it is plausible that 5-Cl-DMT also undergoes metabolism by CYP enzymes. The chlorine atom, being an electron-withdrawing group, might influence the sites of oxidation on the molecule. Potential metabolic pathways for 5-Cl-DMT could include hydroxylation of the indole ring or N-demethylation of the side chain, catalyzed by CYP isoforms such as CYP2D6. Direct in vitro studies with human liver microsomes would be necessary to confirm these hypotheses and identify the specific metabolites formed.

While direct comparative studies involving 5-Cl-DMT are lacking, research on other halogenated DMTs, such as 5-fluoro-DMT and 5-bromo-DMT, indicates that halogen substitution can modulate pharmacological activity. wikipedia.orgwikipedia.org For instance, both 5-fluoro-DMT and 5-chloro-DMT produce a head-twitch response in rodents, a behavioral proxy for psychedelic effects, whereas 5-bromo-DMT does not. wikipedia.orgresearchgate.net These differences in pharmacological effects may be partly attributable to variations in their metabolic profiles and interactions with target receptors.

The following tables summarize the key enzymes involved in the metabolism of DMT and 5-MeO-DMT, providing a comparative framework for understanding the potential metabolism of 5-Cl-DMT.

Table 1: Primary Metabolic Enzymes for DMT and 5-MeO-DMT

| Compound | Primary Metabolic Enzyme | Metabolic Pathway | Key Metabolite(s) |

| N,N-Dimethyltryptamine (DMT) | Monoamine Oxidase A (MAO-A) | Oxidative Deamination | Indole-3-acetic acid (IAA) |

| Cytochrome P450 2D6 (CYP2D6) | Hydroxylation | Hydroxylated DMT derivatives | |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Monoamine Oxidase A (MAO-A) | Deamination | 5-Methoxyindole-3-acetic acid |

| Cytochrome P450 2D6 (CYP2D6) | O-demethylation | Bufotenine (5-OH-DMT) |

Table 2: In Vitro Metabolism Data for DMT in Human Liver Microsomes (HLM)

| Condition | Effect on DMT Metabolism | Reference |

| Incubation with HLM | Rapid metabolism | nih.gov |

| Co-incubation with Harmine (MAO-A and CYP2D6 inhibitor) | Complete inhibition of metabolism | nih.gov |

| Co-incubation with Quinidine (CYP2D6 inhibitor) | No substantial effect on disappearance | nih.gov |

| Co-incubation with SKF-525A (general CYP inhibitor) | Larger impact compared to quinidine | nih.gov |

Computational Chemistry and Molecular Modeling of 5 Chloro N,n Dimethyltryptamine

Molecular Docking Simulations with Neurotransmitter Receptor Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Cl-DMT, docking simulations are primarily used to investigate its binding to various neurotransmitter receptors, particularly serotonin (B10506) receptors, which are implicated in its psychoactive effects. wikipedia.orgnih.gov

Studies involving tryptamine (B22526) derivatives, including compounds structurally related to 5-Cl-DMT, have identified key amino acid residues within serotonin receptors that are crucial for binding. For instance, in the 5-HT1B receptor, residues such as D129, I130, and W327 have been identified as important for the interaction with tryptamine-like ligands. herbmedpharmacol.com Similarly, research on 5-HT2A receptors has highlighted the significance of specific residues in the binding pocket that interact with hallucinogenic tryptamines. nanobioletters.com The tryptamine pharmacophore itself plays a fundamental role in anchoring to the active site of these receptors. herbmedpharmacol.com

The interaction of 5-Cl-DMT with these receptors is expected to involve a combination of hydrogen bonds, and van der Waals forces. The chlorine atom at the 5-position of the indole (B1671886) ring can influence the electronic properties and steric interactions of the molecule within the binding pocket, potentially altering its affinity and selectivity for different receptor subtypes. shulginresearch.net

Table 1: Key Amino Acid Residues in Serotonin Receptors Interacting with Tryptamine Analogs

| Receptor | Key Interacting Residues | Reference |

| 5-HT1B | D129, I130, C133, Y208, T209, S212, A216, W327, F330, F331, S334, D352, T355, Y390 | herbmedpharmacol.com |

| 5-HT2A | T121 | nih.gov |

This table is generated based on data from studies on tryptamine analogs and may not be exhaustive for 5-Chloro-N,N-dimethyltryptamine specifically.

Table 2: Predicted Binding Affinities of Selected Tryptamines at Serotonin Receptors

| Compound | Receptor | Predicted Binding Affinity (Ki, nM) | Reference |

| N,N-Dimethyltryptamine (DMT) | 5-HT1A | 170 +/- 35 | nih.gov |

| N,N-Dimethyltryptamine (DMT) | 5-HT2A | 75 +/- 1 | nih.gov |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-HT1A | 6.5 +/- 1.5 | nih.gov |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-HT2A | 14 +/- 1 | nih.gov |

This table presents data for related tryptamines to provide context for the potential affinity range of this compound.

Molecular Dynamics Simulations for Conformational Stability and Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that occur over time. researchgate.net For tryptamine analogs, MD simulations have been used to assess the stability of the ligand within the binding pocket of receptors like 5-HT1B. herbmedpharmacol.comherbmedpharmacol.com These simulations can reveal the flexibility of different parts of the receptor and the ligand, as well as the persistence of key interactions identified in docking studies. herbmedpharmacol.com A study on DMT analogs at the 5-HT1B receptor highlighted how some analogs exhibit greater conformational stability and lower mobility compared to DMT itself, suggesting a more rigid and stable binding mode. herbmedpharmacol.com Such stability can be crucial for potent receptor activation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For tryptamine derivatives, QSAR studies have been conducted to understand how different substitutions on the indole ring and the amine side chain affect their affinity for various receptors. nih.govresearchgate.net

One study on 5-substituted-N,N-diallyltryptamines found that binding affinity at several serotonin and opioid receptors was positively correlated with the steric volume of the substituent. shulginresearch.net At other receptors, electronic parameters like the Hammett substituent parameter were more influential. shulginresearch.net These findings suggest that for 5-Cl-DMT, both the size and the electron-withdrawing nature of the chlorine atom are likely to be important determinants of its activity. Holographic QSAR (HQSAR), a method that uses molecular fragments as descriptors, has also been successfully applied to tryptamine derivatives to build predictive models of their receptor binding potencies. nih.gov

Predictive Modeling for In Silico Pharmacological Profiles

In silico pharmacological profiling involves using computational methods to predict the likely biological targets of a compound and its potential effects. For novel psychoactive substances like 5-Cl-DMT, such predictions are valuable for understanding their mechanism of action and potential for off-target effects.

Based on its structural similarity to other tryptamines, 5-Cl-DMT is predicted to be an agonist at serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. wikipedia.org In silico tools can be used to screen 5-Cl-DMT against a wide panel of receptors and transporters to generate a theoretical binding profile. f1000.com For instance, studies on related tryptamines have utilized such screening to compare their receptor interaction profiles with those of classic hallucinogens. researchgate.net These in silico approaches, combined with experimental data on related compounds, suggest that 5-Cl-DMT likely possesses a pharmacological profile characterized by activity at multiple serotonin receptors, which underpins its psychoactive effects. nih.govnih.gov

Advanced Analytical Methodologies for Research Applications

Capillary Electrophoresis Applications for Tryptamine (B22526) Analysis

Capillary Electrophoresis (CE) offers an alternative and complementary approach to chromatographic methods for tryptamine analysis. researchgate.netnih.gov This technique separates ions based on their electrophoretic mobility in an electric field. CE, particularly Capillary Zone Electrophoresis (CZE), can provide rapid and efficient separations of structurally similar compounds. ku.dk

In forensic science, CE has been noted for its potential to separate structural isomers of tryptamines that may be indistinguishable by UHPLC. nih.gov A method utilizing CZE with a borate/phosphate buffer was successfully developed for the rapid determination of psilocybin in hallucinogenic mushrooms, demonstrating linearity over a wide concentration range. ku.dk This highlights the potential of CE for the analysis of other tryptamines, including 5-Chloro-DMT, in various research samples. ku.dk

Spectroscopic Characterization Techniques for Structural Confirmation in Research Samples

Following synthesis or isolation, unambiguous structural confirmation of 5-Chloro-DMT is essential. Spectroscopic techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. dntb.gov.ua Complete assignments of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra are critical for confirming the identity and purity of the compound. rsc.orgresearchgate.net Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign signals and establish the connectivity of atoms within the molecule. dntb.gov.uaresearchgate.net This level of characterization is crucial to distinguish 5-Chloro-DMT from its isomers and potential synthesis byproducts.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a tryptamine derivative will show characteristic absorption bands corresponding to N-H stretching of the indole (B1671886) ring, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring. rsc.org This provides complementary information to NMR for structural confirmation.

Table 4: Example Spectroscopic Data for Tryptamine Derivatives

| Technique | Compound Example | Observed Data |

|---|---|---|

| ¹H NMR | 5-MeO-DMT (in DMSO) | δ: 10.60 (s, 1H, NH), 7.22 (d, 1H), 7.10 (s, 1H), 6.97 (d, 1H), 6.72 (dd, 1H), 3.76 (s, 3H, OCH₃), 2.85 (t, 2H), 2.48 (t, 2H), 2.22 (s, 6H, N(CH₃)₂) rsc.org |

| IR (cm⁻¹) | 5-Br-DMT Hemifumarate | 3148, 1564, 1456, 1348 rsc.org |

Development of Robust Methods for Detection and Characterization in Preclinical Biological Samples

The development of robust analytical methods for preclinical research on 5-Chloro-DMT faces several challenges inherent to tryptamine analysis. These include the potential for low concentrations in biological samples due to rapid metabolism and the instability of certain tryptamines in biological matrices. nih.gov

A robust method must be thoroughly validated to ensure its reliability. Key validation parameters include:

Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components, including metabolites and endogenous substances. nih.gov

Linearity: Establishing a concentration range over which the method provides accurate and precise results. nih.gov

Accuracy and Precision: Ensuring the closeness of measured values to the true value and the reproducibility of the measurements. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. nih.govmdpi.com

Recovery and Matrix Effects: Assessing the efficiency of the extraction process and the influence of the biological matrix on the analytical signal. nih.govmdpi.com

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

For preclinical biological samples, LC-MS/MS is often the preferred technique due to its superior sensitivity and specificity, which are critical when dealing with low analyte concentrations and complex matrices like blood, plasma, or brain tissue microdialysate. nih.govnih.govresearchgate.net The use of a stable isotope-labeled internal standard is highly recommended to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the quantification. nih.gov

5 Chloro N,n Dimethyltryptamine As a Pharmacological Probe in Research

Utility in Neurotransmitter Receptor Characterization and Signaling Pathway Elucidation

5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT) serves as a valuable research tool for characterizing neurotransmitter receptors, particularly within the serotonin (B10506) (5-HT) system. Its utility stems from its specific binding affinity for and activity at multiple 5-HT receptor subtypes. wikipedia.org As a tryptamine (B22526) derivative, it is known to act as an agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors. wikipedia.org This promiscuity allows researchers to investigate the distinct and overlapping roles of these receptors in various physiological and pathological processes.

The interaction of 5-Cl-DMT with these receptors can be quantified through radioligand binding assays, which determine the affinity of the compound for a specific receptor. Such studies have been instrumental in mapping the binding pockets of serotonergic receptors and understanding how different structural modifications on the tryptamine scaffold influence receptor interaction. ub.edunih.gov

Furthermore, by observing the downstream cellular responses following receptor activation by 5-Cl-DMT, scientists can elucidate the specific signaling pathways coupled to each receptor subtype. For instance, activation of the 5-HT2A receptor is known to initiate a cascade of intracellular events, and by using agonists like 5-Cl-DMT, researchers can probe the intricacies of these pathways. nih.gov The study of such compounds contributes to a broader understanding of how hallucinogens mediate their effects through specific signaling cascades. nih.gov

The table below summarizes the receptor binding profile for 5-Cl-DMT, highlighting its affinity for various serotonin receptors.

| Receptor Subtype | Affinity (Kᵢ in nM) | Functional Activity |

| 5-HT1A | Data not available | Agonist wikipedia.org |

| 5-HT2A | Data not available | Agonist wikipedia.org |

| 5-HT2C | Data not available | Agonist wikipedia.org |

Application in Investigating Indoleamine System Neurobiology

The indoleamine system, which includes the neurotransmitter serotonin, is a critical area of neurobiological research. Tryptamines such as 5-Cl-DMT are instrumental in these investigations. nih.gov The pharmacological actions of tryptamines are not limited to receptor agonism; they can also influence the broader neurochemistry of the indoleamine system. biomolther.org For example, some tryptamines have been shown to inhibit the reuptake of serotonin and promote its release, thereby altering synaptic concentrations of this key neurotransmitter. biomolther.org

By studying the effects of 5-Cl-DMT on serotonin transporters (SERT) and vesicular monoamine transporters (VMAT), researchers can gain insights into the mechanisms that regulate serotonergic neurotransmission. nih.gov These investigations are crucial for understanding the pathophysiology of various psychiatric and neurological disorders where the indoleamine system is implicated. nih.gov The use of compounds like 5-Cl-DMT allows for the dissection of the complex interplay between receptor activation and neurotransmitter dynamics.

Use in Preclinical Behavioral Models for Understanding Receptor-Mediated Responses (e.g., Rodent Head-Twitch Response as a Proxy for 5-HT2AR Activation)

A key application of 5-Cl-DMT in preclinical research is its use in behavioral models to probe the in vivo consequences of 5-HT receptor activation. wikipedia.org The rodent head-twitch response (HTR) is a well-established behavioral assay that serves as a reliable proxy for 5-HT2A receptor activation. biomolther.orgnih.gov This rapid, involuntary head movement in rodents is induced by known 5-HT2A receptor agonists. biomolther.orgnih.gov

Studies have demonstrated that 5-Cl-DMT elicits the head-twitch response in rodents, confirming its agonist activity at the 5-HT2A receptor in a living organism. wikipedia.org The frequency of the head-twitches can be quantified, providing a dose-dependent measure of 5-HT2A receptor engagement. nih.gov Furthermore, pretreatment with a 5-HT2A receptor antagonist, such as ketanserin, can block the HTR induced by compounds like 5-Cl-DMT, further solidifying the role of the 5-HT2A receptor in this behavior. biomolther.orgnih.gov The HTR model is therefore an invaluable tool for assessing the potential psychoactive effects of novel tryptamine derivatives and for screening compounds for their 5-HT2A receptor agonist properties. biomolther.org

The table below outlines the use of the head-twitch response model with serotonergic agonists.

| Behavioral Model | Species | Measured Behavior | Receptor Implicated | Relevance |

| Head-Twitch Response (HTR) | Rodents (Mice, Rats) | Rapid, paroxysmal head rotations | 5-HT2A | Proxy for hallucinogenic potential and in vivo 5-HT2A receptor activation biomolther.orgnih.govnih.gov |

Contribution to the Study of Structure-Activity Relationships in Serotonergic Agonists

The systematic study of how chemical structure relates to biological activity, known as structure-activity relationship (SAR) studies, is fundamental to medicinal chemistry and pharmacology. 5-Cl-DMT and other halogenated tryptamines are important compounds in the exploration of the SAR of serotonergic agonists. ub.edunih.gov By modifying the tryptamine backbone at various positions, such as the 5-position of the indole (B1671886) ring, researchers can observe how these changes affect a compound's affinity and efficacy at different serotonin receptor subtypes. ub.edunih.govblossomanalysis.com

The addition of a chlorine atom at the 5-position, as in 5-Cl-DMT, alters the electronic and steric properties of the molecule compared to its parent compound, N,N-dimethyltryptamine (DMT). These alterations, in turn, influence how the molecule interacts with the binding pockets of 5-HT receptors. ub.edunih.gov Comparing the pharmacological profiles of a series of 5-substituted tryptamines (e.g., 5-fluoro, 5-bromo, 5-methoxy) allows for the development of predictive models for designing novel ligands with specific receptor subtype selectivity and functional activity. wikipedia.orgub.edunih.gov This knowledge is crucial for the development of more targeted therapeutic agents and for a deeper understanding of the molecular basis of serotonin receptor function. acs.orgub.edu

The table below provides a comparative overview of how different substituents on the tryptamine core can influence receptor interactions.

| Compound | 5-Position Substituent | Known Receptor Interactions |

| N,N-dimethyltryptamine (DMT) | Hydrogen | Agonist at 5-HT1A, 5-HT2A, 5-HT2C; binds to other receptors nih.govnih.gov |

| 5-Bromo-DMT | Bromine | Serotonin receptor agonist wikipedia.org |

| 5-Fluoro-DMT | Fluorine | Serotonin receptor agonist wikipedia.org |

| 5-Methoxy-DMT (5-MeO-DMT) | Methoxy (B1213986) | Agonist at 5-HT1A and 5-HT2A receptors nih.govnih.gov |

| This compound (5-Cl-DMT) | Chlorine | Agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors wikipedia.org |

Future Directions in 5 Chloro N,n Dimethyltryptamine Research

Elucidation of Novel Receptor Targets and Off-Target Molecular Interactions

Initial research has established that 5-Cl-DMT acts as an agonist at serotonin (B10506) 5-HT1A, 5-HT2A, and 5-HT2C receptors. wikipedia.org However, its parent compound, DMT, interacts with a much broader array of targets, a promiscuity that may extend to its chlorinated analog. nih.govwikipedia.org A primary future direction is the systematic screening of 5-Cl-DMT against a wider panel of receptors to build a comprehensive binding profile.

Key areas for investigation include other serotonin receptor subtypes that DMT is known to bind, such as 5-HT1B, 5-HT1D, 5-HT2B, 5-HT6, and 5-HT7 receptors. nih.govwikipedia.org Furthermore, the potential for interaction with non-serotonergic sites is a critical area of inquiry. The sigma-1 receptor, an intracellular chaperone protein, is a particularly compelling target. DMT and its analog 5-MeO-DMT have been shown to bind to sigma-1 receptors, mediating significant immunomodulatory effects. nih.govplos.org Determining whether 5-Cl-DMT engages this target could reveal novel therapeutic potentials in inflammatory and autoimmune conditions.

Another avenue of exploration is the interaction with monoamine transporters. Studies on other novel psychoactive tryptamines have revealed interactions with the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET), suggesting that these tryptamines may possess MDMA-like properties in addition to their classic psychedelic effects. nih.gov Investigating the affinity of 5-Cl-DMT for these transporters is essential for a complete pharmacological characterization.

| Receptor/Transporter | N,N-Dimethyltryptamine (DMT) Interaction | 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT) Interaction | Future Research Focus for 5-Cl-DMT |

| Serotonin Receptors | |||

| 5-HT1A | Agonist activity confirmed. nih.govnih.gov | Agonist activity confirmed. wikipedia.org | Quantify functional potency and downstream signaling. |

| 5-HT2A | Agonist activity confirmed. nih.govwikipedia.org | Agonist activity confirmed. wikipedia.org | Investigate biased agonism and signaling pathway preference. |

| 5-HT2C | Agonist activity confirmed. nih.gov | Agonist activity confirmed. wikipedia.org | Assess functional relevance to overall pharmacological profile. |

| Other 5-HT Subtypes | Binds to 5-HT1B, 5-HT1D, 5-HT2B, 5-HT5A, 5-HT6, 5-HT7. nih.gov | Currently unknown. | Comprehensive binding and functional assays across all subtypes. |

| Other Targets | |||

| Sigma-1 Receptor | Binds and shows agonist activity, mediating immunomodulation. nih.govplos.orgfrontiersin.org | Currently unknown. | Determine binding affinity and functional effects, particularly on immune cells. |

| Monoamine Transporters | Inhibits SERT and VMAT2. nih.gov | Currently unknown. | Evaluate binding and inhibition at SERT, NET, and DAT. |

| TAARs | Binds to trace amine-associated receptors. frontiersin.org | Currently unknown. | Screen for activity at TAAR1 and other relevant subtypes. |

Advanced Mechanistic Studies at the Molecular and Subcellular Levels

Understanding how 5-Cl-DMT functions beyond simple receptor binding is crucial. Future research must focus on the intricate molecular and subcellular mechanisms that follow receptor engagement. A key concept to investigate is "biased agonism," where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor. DMT itself is a biased agonist at the 5-HT2A receptor, activating the Gq protein signaling pathway without significantly recruiting β-arrestin2, which may explain its lack of tolerance development. wikipedia.org Advanced cellular assays are needed to determine if the addition of a chlorine atom to the indole (B1671886) ring alters this signaling bias, which could have profound implications for its pharmacological effects.

Furthermore, the downstream consequences of receptor activation require elucidation. For DMT, activation of 5-HT2A and TrkB receptors is thought to modulate the mTOR pathway, a central regulator of protein synthesis and synaptic plasticity. researchgate.net Investigating whether 5-Cl-DMT-induced signaling converges on the PI3K-Akt/mTOR and MAPK/Erk pathways will be vital to understanding its potential to promote neuritogenesis and neuroplasticity. researchgate.net

At the subcellular level, the immunomodulatory potential represents a significant frontier. Studies on DMT have shown that its interaction with the sigma-1 receptor on human dendritic cells inhibits the production of pro-inflammatory cytokines (like IL-1β, IL-6, and TNFα) while increasing the anti-inflammatory cytokine IL-10. nih.govplos.org Future mechanistic studies should replicate these experiments using 5-Cl-DMT to see if it possesses similar anti-inflammatory properties and to dissect the specific intracellular signaling cascades involved.

| Mechanism | Known for DMT | Research Question for 5-Cl-DMT |

| Receptor Signaling | ||

| Biased Agonism | Biased agonist at 5-HT2A (Gq activation without β-arrestin2 recruitment). wikipedia.org | Does 5-Cl-DMT exhibit a similar or different biased signaling profile at the 5-HT2A receptor? |

| Functional Selectivity | Displays agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2 receptors in some functional assays. nih.gov | Does 5-Cl-DMT show similar opposing functional activities at different serotonin receptor subtypes? |

| Downstream Pathways | ||

| Neuroplasticity Pathways | Modulates mTOR signaling, likely through 5-HT2A and TrkB activation. researchgate.net | Does 5-Cl-DMT activate the PI3K-Akt/mTOR and MAPK/Erk pathways to promote synaptic plasticity? |

| Subcellular Effects | ||

| Immunomodulation | Inhibits pro-inflammatory cytokine production (IL-1β, IL-6, TNFα) and enhances anti-inflammatory IL-10 via the sigma-1 receptor in dendritic cells. nih.govplos.org | Can 5-Cl-DMT replicate these immunomodulatory effects, and is the mechanism also sigma-1 dependent? |

Development of Novel Synthetic and Bioproduction Methodologies for Halogenated Tryptamines

The availability of high-purity halogenated tryptamines is essential for rigorous pharmacological study. While classical chemical syntheses, such as improved Fischer indole reaction protocols, have proven effective for producing compounds like 5-Cl-DMT with high yields, future efforts are likely to focus on more novel and sustainable methods. mdma.ch

A particularly promising frontier is the development of enzymatic and bioproduction methodologies. Research has demonstrated that enzymes like l-phenylalanine (B559525) decarboxylase can be used for the enzymatic decarboxylation of halogenated l-tryptophan (B1681604) derivatives to yield the corresponding tryptamines. nih.govnih.govresearchgate.net This approach offers the potential for creating stereospecific compounds under milder reaction conditions compared to traditional organic synthesis. Expanding this enzymatic toolkit to efficiently produce 5-Cl-DMT and other halogenated analogs from engineered microbial hosts represents a significant step towards green chemistry and scalable bioproduction.

Furthermore, the synthesis of isotopically labeled versions of halogenated tryptamines is critical for advanced mechanistic studies, including receptor binding kinetics and metabolic fate analysis. nih.govnih.gov Future synthetic work should focus on developing efficient routes to label the 5-Cl-DMT molecule with isotopes like deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C) to facilitate these detailed investigations.

Exploration of Selective Pharmacological Probes Based on the this compound Scaffold

The 5-Cl-DMT molecule serves as an excellent chemical scaffold for structure-activity relationship (SAR) studies aimed at developing novel and selective pharmacological probes. The substitution pattern on the indole ring dramatically influences receptor affinity and functional activity. For example, studies comparing 5-fluoro-DMT, 5-Cl-DMT, and 5-bromo-DMT found that while the fluoro and chloro derivatives produced psychedelic-like behavioral effects in rodents, the bromo derivative did not. researchgate.netwikipedia.org This highlights the profound impact of the specific halogen atom on the pharmacological profile.

Future research should systematically explore modifications to the 5-Cl-DMT scaffold. This includes:

Varying the Halogen: Investigating other halogens (e.g., iodine) or poly-halogenated derivatives to fine-tune receptor affinity and selectivity.

Modifying Other Ring Positions: Adding functional groups to other positions on the indole ring (e.g., positions 2, 4, 6, or 7) to probe the binding pocket of target receptors.

Altering the Amine Side Chain: Replacing the N,N-dimethyl groups with other alkyl substituents to modify potency and metabolic stability.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 5-Chloro-N,N-dimethyltryptamine in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity. For example, a validated protocol for structurally similar compounds like 5-MeO-DMT involves protein precipitation with acetonitrile, chromatographic separation using a C18 column, and quantification via multiple reaction monitoring (MRM) . Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trifluoroacetic anhydride) can also resolve structural isomers .

- Key Data : Limit of detection (LOD) ≤ 0.1 ng/mL and inter-day precision <15% CV are achievable with optimized LC-MS/MS parameters.

Q. How does this compound interact with serotonin receptors, and what experimental models are suitable for studying these interactions?

- Methodology : Competitive binding assays using radioligands (e.g., [³H]-LSD for 5-HT2A) in transfected HEK293 cells or rat cortical membranes. For functional activity, measure intracellular calcium flux via FLIPR assays .

- Key Findings : Chlorination at the 5-position may alter receptor affinity compared to non-halogenated analogs. For example, 5-MeO-DMT shows higher 5-HT1A/5-HT7 affinity than 5-HT2A, suggesting halogenation could shift selectivity .

Q. What are the primary metabolic pathways of this compound in humans?

- Methodology : Incubate the compound with human liver microsomes (HLMs) or hepatocytes, followed by UPLC-QTOF analysis to identify phase I (e.g., demethylation, hydroxylation) and phase II (glucuronidation, sulfation) metabolites .

- Key Data : Structural analogs like DMT undergo rapid deamination via monoamine oxidase-A (MAO-A), but chloro-substitution may slow metabolism due to steric hindrance .

Advanced Research Questions

Q. How can neuroimaging techniques resolve contradictions between subjective psychedelic effects and neuroendocrine responses to this compound?

- Methodology : Combine simultaneous EEG-fMRI to correlate neural oscillations (e.g., gamma-band power increases) with subjective reports using validated scales like the Hallucinogen Rating Scale (HRS). Dose-response studies in controlled settings (e.g., double-blind, placebo-controlled trials) can isolate neurophysiological mechanisms .

- Key Challenges : Subjective effects peak within 2 minutes (matching plasma Tmax), requiring high-temporal-resolution imaging (e.g., MEG) to capture transient states .

Q. What experimental designs mitigate confounding variables in preclinical studies of this compound’s neuroplastic effects?

- Methodology : Use chronic administration models with rigorous controls for set/setting (e.g., standardized lighting, noise levels). Behavioral assays (e.g., forced swim test for antidepressant effects) should be paired with molecular endpoints like BDNF or synaptophysin expression .

- Data Interpretation : Dose-dependent increases in synaptic plasticity markers (e.g., dendritic spine density) must be differentiated from stress-induced artifacts .

Q. How do polymorphisms in metabolic enzymes (e.g., CYP2D6) influence inter-individual variability in this compound pharmacokinetics?

- Methodology : Genotype-phenotype association studies using recombinant CYP isoforms and humanized mouse models. Pharmacokinetic parameters (AUC, Cmax) should be stratified by CYP2D6 activity (e.g., ultra-rapid vs. poor metabolizers) .

- Key Insight : Chlorine’s electron-withdrawing effects may reduce CYP2D6-mediated oxidation compared to methoxy-substituted analogs .

Contradiction Analysis

Q. Why do some studies report pro-psychotic effects of tryptamines while others suggest therapeutic potential for psychiatric disorders?

- Resolution : Context-dependent effects arise from differences in dose (hallucinogenic vs. sub-perceptual), administration route (IV vs. oral), and patient populations (healthy volunteers vs. treatment-resistant cohorts). For example, low-dose DMT (0.1 mg/kg) induces dysphoria, whereas controlled psychedelic therapy protocols show antidepressant efficacy .

- Methodological Fix : Standardize dosing regimens and integrate longitudinal follow-ups to assess sustained benefits vs. acute risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.